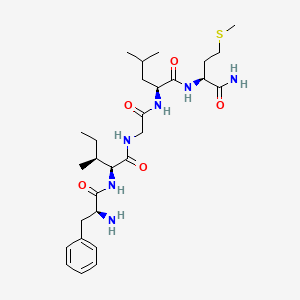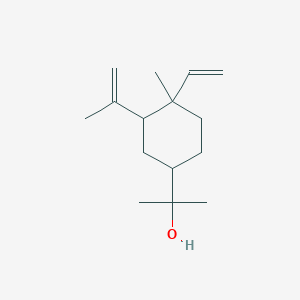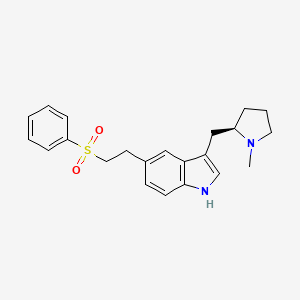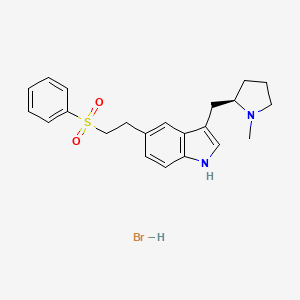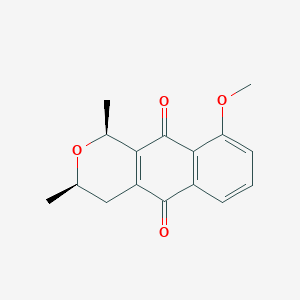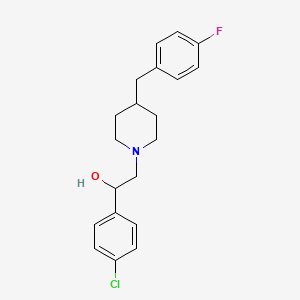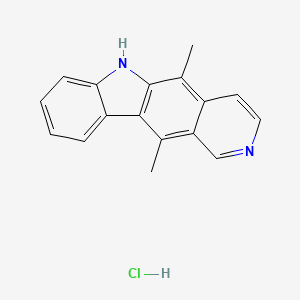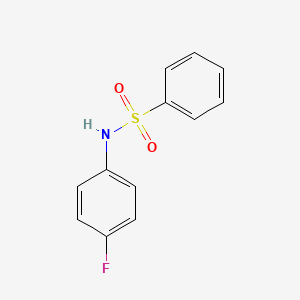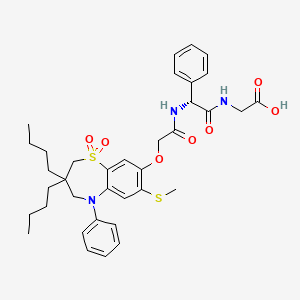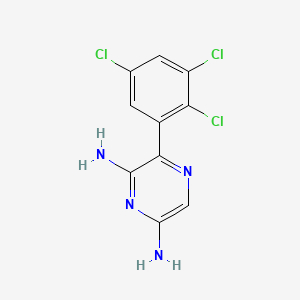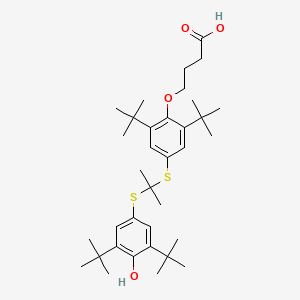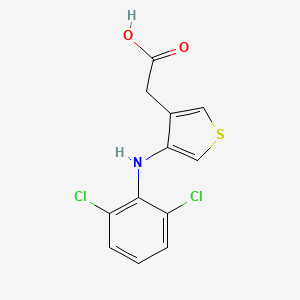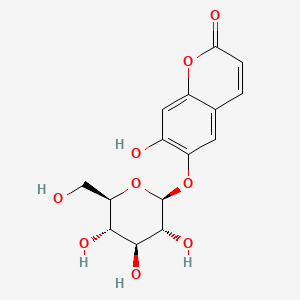
七叶皂苷
科学研究应用
七叶皂苷在科学研究中具有广泛的应用:
作用机制
七叶皂苷主要通过其抗氧化和酶抑制活性发挥作用。 它通过抑制透明质酸酶和胶原蛋白酶等分解代谢酶来改善毛细血管通透性和脆性,从而保持血管周围结缔组织的完整性 . 此外,七叶皂苷已被证明可以调节 MAPK 信号通路,该通路参与细胞对压力和炎症的反应 .
类似化合物:
七叶皂素: 七叶皂苷的糖苷配基形式,以其抗氧化和抗炎特性而闻名.
七叶皂苷: 另一种在相同植物来源中发现的糖苷,具有类似的血管保护作用.
七叶皂苷: 一种香豆素衍生物,具有抗氧化和抗炎活性.
七叶皂苷的独特性: 七叶皂苷的独特性在于它既是糖苷又是香豆素衍生物的双重作用。 这种双重性质使其能够参与各种生化反应,并在研究和工业应用中成为一种多功能的化合物 .
生化分析
Biochemical Properties
Esculin is a glycosidic coumarin derivative . Many bacteria can hydrolyze esculin, but few can do so in the presence of bile . Bacteria that are bile-esculin positive are able to grow in the presence of bile salts and the hydrolysis of the esculin in the medium results in the formation of glucose and a compound called esculetin . Esculetin, in turn, reacts with ferric ions to form a black diffusible complex .
Cellular Effects
Esculin has a wide range of pharmacological activities. It has been found to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .
Molecular Mechanism
The main activities of Esculin focus on capillary protection, as it improves capillary permeability and fragility . It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the hydrolysis of esculin by bacteria can be determined in growth-supporting media . The reaction between esculetin and ferric ions forms a black-colored compound that can be detected on the esculin agar or via the Esculin spot test .
Dosage Effects in Animal Models
Studies using animals indicate that esculin can exhibit an anti-inflammatory effect in various inflammatory models . This suggests that esculin may be promising for the treatment of a variety of inflammation-related diseases .
Metabolic Pathways
Pharmacokinetic studies have shown that the first-pass effect of the liver may be one of the reasons for the low oral bioavailability of esculetin . Furthermore, studies have demonstrated that extensive glucuronidation can be regarded as the main metabolic pathway of esculetin as well as the C-7 phenolic hydroxyl as its major metabolic site .
Transport and Distribution
Esculin is transported and distributed within cells and tissues via specific transporters . Plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog esculin in transformed mesophyll protoplasts .
Subcellular Localization
The subcellular localization of Esculin is at both the plasma membrane and tonoplast . In a novel approach to analyze sucrose transporters in planta, plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog esculin in transformed mesophyll protoplasts .
准备方法
合成路线和反应条件: 七叶皂苷可以通过使七叶皂素 (6,7-二羟基香豆素) 与葡萄糖糖基化来合成。该反应通常涉及使用糖基供体,例如糖基溴化物,以及银碳酸盐或氧化银之类的催化剂。 该反应在无水溶剂中进行,例如在回流条件下在乙腈或二氯甲烷中进行 .
工业生产方法: 在工业环境中,七叶皂苷通常从天然来源中提取,例如七叶树的树皮。 提取过程涉及将植物材料在合适的溶剂中浸泡,然后进行过滤和纯化步骤,例如结晶或色谱法以分离纯七叶皂苷 .
反应类型:
常用试剂和条件:
主要产物:
水解: 七叶皂素和葡萄糖.
氧化: 醌衍生物.
取代: 各种取代的香豆素衍生物.
相似化合物的比较
Esculetin: The aglycone form of esculin, known for its antioxidant and anti-inflammatory properties.
Fraxin: Another glycoside found in the same plant sources, with similar vasoprotective effects.
Fraxetin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness of Esculin: Esculin is unique due to its dual role as both a glycoside and a coumarin derivative. This dual nature allows it to participate in a variety of biochemical reactions and makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCADAYNFIFUHF-TVKJYDDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045318 | |
| Record name | Esculin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aesculin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The main activities of Esculine focus on capillary protection, as it improves capillary permeability and fragility. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue. Esculine also showed good antioxidant properties, protecting triglycerides against auto-oxidation at high temperatures . The antioxidant property might as well explain some of the anti-inflammatory activity of the product, making it a suitable product for after sun treatments, for example. | |
| Record name | Esculin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
531-75-9 | |
| Record name | Esculin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Esculin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aesculin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Esculin, Aesculin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y1L18LQAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aesculin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
| Record name | Aesculin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Esculin has the molecular formula C15H16O9 and a molecular weight of 340.29 g/mol [, ].
A: Yes, Esculin exhibits characteristic spectroscopic properties. For instance, its ultraviolet (UV) spectrum shows maximum absorption at approximately 334-344 nm [, , ]. In fluorescence spectroscopy, it displays excitation and emission wavelengths around 230 nm and 460 nm, respectively []. Various studies have employed these spectroscopic properties for analytical purposes, including determining Esculin concentrations in biological samples and pharmaceutical preparations [, , ].
A: Molecular docking studies have been employed to investigate the binding interactions of Esculin with proteins, such as bovine serum albumin (BSA) []. These studies provide insights into the binding affinity, binding sites, and the types of interactions involved in the complex formation [].
A: Studies on Esculin derivatives, specifically acylated derivatives with varying acyl chain lengths, reveal the impact of structural modifications on its properties and activities []. Increasing the acyl chain length enhances Esculin's lipophilicity, influencing its cellular transport and antioxidant capacity [].
ANone: Specific SHE regulations regarding Esculin may vary depending on the geographical region and intended application. It's crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.
A: Studies in rats indicate that Esculin is rapidly absorbed after intravenous administration, with a half-life (T1/2α) of approximately 0.196 hours []. After oral administration, it exhibits site-specific absorption in the intestine, with the duodenum and jejunum displaying higher absorption rates compared to the ileum [].
ANone: Currently, limited information is available regarding specific resistance mechanisms to Esculin. Further research is needed to explore this aspect comprehensively.
ANone: While Esculin is generally considered safe for consumption in moderate amounts, further research is necessary to fully understand its long-term safety profile, especially regarding potential adverse effects from prolonged or high-dose exposure.
A: Research has explored the use of deacetylated gellan gum as a potential carrier for delivering Esculin to the posterior segment of the eye []. This suggests that developing specific drug delivery systems could enhance Esculin's therapeutic efficacy by improving its targeting to specific tissues.
ANone: While Esculin's therapeutic benefits are linked to its modulation of oxidative stress and inflammatory pathways, specific biomarkers for predicting its efficacy or monitoring treatment response need further investigation.
ANone: Several analytical methods are employed for Esculin quantification, including:
- High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection [, , , , , , ]. This technique offers high sensitivity and selectivity for separating and quantifying Esculin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.
- High-Performance Thin-Layer Chromatography (HPTLC) [, ]. This method is valuable for rapid screening and quantitative analysis of Esculin in plant extracts and formulations.
- Micellar Electrokinetic Chromatography (MEKC) []. This technique provides a fast and efficient way to separate and quantify Esculin, especially in pharmaceutical preparations.
- Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) []. This highly sensitive and selective method is particularly useful for pharmacokinetic studies, enabling accurate quantification of Esculin in biological samples.
- Spectrophotometry []. This technique, utilizing UV-Visible light absorption, is a simpler alternative for quantifying Esculin, especially in less complex matrices.
ANone: Information regarding the ecotoxicological effects and environmental degradation of Esculin is limited. Further research is needed to understand its potential impact on the environment and to develop strategies for mitigating any negative effects.
A: Esculin exhibits poor solubility in lipid-based media, which can limit its oral bioavailability []. Enhancing its lipid solubility, potentially through chemical modification or formulation strategies, could improve its absorption and therapeutic efficacy.
ANone: Analytical methods for quantifying Esculin undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, range, detection limit, quantification limit, robustness, and stability. These validation parameters guarantee the reliability and reproducibility of analytical data.
ANone: Quality control of Esculin involves establishing specifications and standards for its identity, purity, potency, and stability. These standards ensure consistency and quality throughout the manufacturing process and in the final product.
ANone: Limited information is available on the immunogenicity of Esculin. Further research is necessary to investigate its potential to elicit an immune response.
ANone: Data on Esculin's interactions with drug transporters is scarce. Further investigation is needed to explore its potential to modulate the activity of drug transporters and the implications for its absorption, distribution, and excretion.
ANone: The potential of Esculin to induce or inhibit drug-metabolizing enzymes is not well-characterized. Further research is required to determine if Esculin impacts the metabolism of co-administered drugs.
ANone: As a naturally occurring compound, Esculin is generally considered biocompatible. Information regarding its biodegradability is limited and requires further investigation.
ANone: Other coumarin derivatives or compounds with similar pharmacological activities could serve as potential alternatives to Esculin, depending on the specific therapeutic application.
ANone: Appropriate waste management practices for Esculin should adhere to local regulations and guidelines for handling chemical waste.
ANone: Various research databases, scientific journals, and online platforms provide access to scientific literature, analytical methods, and research data related to Esculin.
A: Esculin, derived from natural sources, has a long history of use in traditional medicine. Its presence in Cortex Fraxini highlights its significance in traditional Chinese medicine for treating various ailments [, , ]. Over time, scientific research has shed light on its pharmacological properties, prompting further investigation into its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



